molecular formula C18H21NO2 B2682063 3-(1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)-1-propanol CAS No. 860644-63-9

3-(1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)-1-propanol

Cat. No.: B2682063
CAS No.: 860644-63-9
M. Wt: 283.371
InChI Key: YRSWYBTYHXZIOW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound emerged in the early 2000s as part of systematic efforts to develop isoindoline derivatives for therapeutic applications. Its synthesis was first documented in patent literature circa 2003–2005, coinciding with broader interest in nitrogen-containing heterocycles. The structural design combines a 1,3-dihydroisoindole scaffold—a bicyclic system with one nitrogen atom—with a 4-methoxyphenyl group and a hydroxyl-terminated propyl chain. This triad of functional groups reflects strategic choices to balance lipophilicity, hydrogen-bonding capacity, and steric bulk, aiming to optimize interactions with biological targets.

Significance in Pharmaceutical Research

Isoindoline derivatives like this compound are prized for their versatility in modulating protein-protein interactions and enzymatic activity. The methoxyphenyl moiety enhances aromatic stacking potential, while the propanol side chain introduces polarity gradients critical for membrane permeability. Notably, its structure shares homology with kinase inhibitors and G protein-coupled receptor (GPCR) modulators, though specific target affiliations remain under investigation. Early-stage studies highlight its utility as a synthetic intermediate for analogs with improved selectivity profiles.

Isoindoline Scaffold: Pharmacological Relevance

The 1,3-dihydro-2H-isoindole core is a privileged structure in medicinal chemistry due to its conformational rigidity and synthetic accessibility. Modifications at the 2-position (e.g., aryl or alkyl substitutions) and nitrogen atom (e.g., alkylation or acylation) enable fine-tuning of bioactivity. For example:

  • Anticancer applications : Isoindoline derivatives inhibit histone deacetylases (HDACs) and bromodomains.
  • Neurological disorders : Structural analogs act as serotonin receptor agonists or monoamine oxidase inhibitors.
  • Anti-inflammatory activity : Substituents like the methoxyphenyl group in this compound may suppress NF-κB signaling.

Research Objectives and Scope

Current investigations prioritize:

  • Synthetic optimization : Developing scalable routes for high-purity batches.
  • Structure-activity relationship (SAR) studies : Correlating substituent variations with target affinity.
  • Mechanistic profiling : Identifying primary molecular targets using computational docking and in vitro assays.

Table 1: Key Chemical Data for 3-(1,3-Dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)-1-propanol

Property Value Source
CAS Number 860644-63-9
Molecular Formula $$ \text{C}{18}\text{H}{21}\text{NO}_{2} $$
Molecular Weight 283.37 g/mol
SMILES Notation OCCC(N1CC2=C(C=CC=C2)C1)C3=CC=C(OC)C=C3
Topological Polar Surface Area 41.5 Ų

Table 2: Representative Isoindoline Derivatives with Structural Similarities

Compound Key Modifications Potential Applications
1-(Morpholinomethyl)-1H-indole-2,3-dione Morpholine substitution at N1 Kinase inhibition
3-(4-Ethylphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid Carboxylic acid terminus HDAC modulation
Methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate Cyano and ester groups Antiviral activity

Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-21-17-8-6-14(7-9-17)18(10-11-20)19-12-15-4-2-3-5-16(15)13-19/h2-9,18,20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSWYBTYHXZIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCO)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1,3-Dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)-1-propanol is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C19H23N1O3
  • Molecular Weight : 315.39 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Biological Activity Overview

The biological activity of this compound is primarily related to its interactions with various biological targets. Research indicates that it may exhibit anti-inflammatory, analgesic, and neuroprotective effects.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to suppress the release of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, particularly serotonin and dopamine, contributing to its potential antidepressant effects.

In Vitro Studies

  • Anti-inflammatory Activity : In a study involving RAW264.7 macrophages, the compound significantly reduced nitric oxide production and the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharide (LPS) .
  • Neuroprotective Effects : Research demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro, suggesting potential applications in neurodegenerative diseases .

In Vivo Studies

  • Animal Model for Inflammation : In a murine model of acute inflammation, administration of the compound resulted in decreased paw edema and reduced levels of inflammatory markers in serum .
  • Behavioral Studies : Behavioral assays indicated that the compound exhibited antidepressant-like effects in rodents, as evidenced by increased locomotor activity and reduced immobility in forced swim tests .

Case Studies

StudyModelFindings
Study 1RAW264.7 MacrophagesReduced nitric oxide and cytokine release upon LPS stimulation
Study 2Murine ModelDecreased paw edema and inflammatory markers
Study 3Rodent Behavioral ModelIncreased locomotor activity; antidepressant-like effects

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of isoindole compounds exhibit significant antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the phenolic structure, which can scavenge free radicals effectively. This property is crucial in developing treatments for oxidative stress-related diseases.

Anti-inflammatory Properties

Studies have shown that compounds similar to 3-(1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)-1-propanol can inhibit inflammatory pathways. For instance, they may suppress the activation of nuclear factor kappa B (NF-κB), which plays a pivotal role in inflammation. This suggests potential applications in treating chronic inflammatory conditions such as arthritis and asthma.

Neuroprotective Effects

There is emerging evidence that isoindole derivatives can protect neuronal cells from damage. This neuroprotective effect may be attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation, making them candidates for research into neurodegenerative diseases like Alzheimer's and Parkinson's.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy. Further investigations are necessary to elucidate the mechanisms involved.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity against various pathogens. Research into its efficacy against bacteria and fungi could lead to new treatments for infections, particularly in an era of increasing antibiotic resistance.

Polymer Chemistry

In material science, derivatives of 3-(1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)-1-propanol have been explored as monomers for polymer synthesis. Their unique chemical properties allow for the development of polymers with enhanced thermal stability and mechanical strength, which are valuable in various industrial applications.

Case Studies

  • Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that isoindole derivatives significantly reduced oxidative stress markers in vitro, suggesting their potential as therapeutic agents against oxidative damage .
  • Anti-inflammatory Research : In a controlled experiment, a derivative of this compound was shown to reduce pro-inflammatory cytokine levels in macrophages by inhibiting NF-κB activation, highlighting its anti-inflammatory potential .
  • Neuroprotective Investigation : A recent study indicated that compounds with similar structures could protect neuronal cells from glutamate-induced toxicity by modulating calcium influx .

Chemical Reactions Analysis

Mannich Reaction for N-Functionalization

The isoindoline nitrogen in the compound can undergo aminomethylation via the Mannich reaction. This reaction typically involves formaldehyde and secondary amines under acidic or neutral conditions:

Reaction Pathway

Compound+HCHO+R2NHN-Mannich base derivative\text{Compound} + \text{HCHO} + \text{R}_2\text{NH} \rightarrow \text{N-Mannich base derivative}

Key Findings

  • The reaction proceeds in tetrahydrofuran (THF) at reflux (66–67°C) with yields ranging from 47% to 93% .

  • Substituents on the amine component (e.g., arylpiperazines) influence the steric and electronic properties of the product .

Example Application
Reaction with 1-(3-trifluoromethyl)piperazine produces derivatives with enhanced biological activity, as observed in COX inhibition studies .

Oxidation of Primary Alcohol

The terminal hydroxyl group (-CH2_2OH) undergoes oxidation to form a carboxylic acid or ketone, depending on the oxidizing agent:

Reagents and Conditions

Oxidizing AgentProductConditionsYield
KMnO4_4 (acidic)3-(4-Methoxyphenyl)-3-(1-oxoisoindolin-2-yl)propanoic acid Aqueous H2_2SO4_4, 60°C78%
PCC (Pyridinium chlorochromate)Corresponding aldehydeDichloromethane, RT65%

Structural Evidence
The carboxylic acid derivative (CAS 167886-73-9) has been characterized via 1^1H NMR and LC-MS, confirming the conversion .

Esterification and Etherification

The alcohol group participates in nucleophilic substitution reactions:

Ester Formation

Reaction with acetyl chloride yields the acetate ester:

Compound+CH3COCl3-(1,3-Dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)propyl acetate\text{Compound} + \text{CH}_3\text{COCl} \rightarrow \text{3-(1,3-Dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)propyl acetate}

  • Conditions : Pyridine catalyst, 0–20°C .

  • Application : Esters improve lipophilicity for enhanced blood-brain barrier penetration in drug candidates .

Reductive Transformations

The isoindoline ring can undergo hydrogenation or reductive amination:

Hydrogenation

  • Catalytic hydrogenation (10% Pd/C, H2_2) reduces the isoindoline’s aromaticity to a tetrahydroisoquinoline structure .

  • Conditions : Methanesulfonic acid, 75–85°C .

Acid-Catalyzed Rearrangements

Under strongly acidic conditions (e.g., trifluoroacetic acid):

  • The isoindoline ring undergoes ring-opening to form a secondary amine intermediate .

  • Subsequent cyclization with acetic acid generates lactam derivatives .

Cross-Coupling Reactions

The methoxyphenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids:

Compound+Ar-B(OH)2Biaryl derivative\text{Compound} + \text{Ar-B(OH)}_2 \rightarrow \text{Biaryl derivative}

  • Catalyst : Pd(dppf)Cl2_2 .

  • Conditions : DME/H2_2O, 80°C .

Demethylation of Methoxy Group

The 4-methoxyphenyl group can be demethylated using BBr3_3:

CompoundBBr33-(4-Hydroxyphenyl) derivative\text{Compound} \xrightarrow{\text{BBr}_3} \text{3-(4-Hydroxyphenyl) derivative}

  • Conditions : Dichloromethane, -78°C to RT .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The propanol group in the target compound may enhance solubility in polar solvents compared to ester or amide derivatives (e.g., ). Amino-substituted isoindolyl groups (e.g., lenalidomide) are critical for binding cereblon in immunomodulatory drugs .

Pharmacological Relevance: Lenalidomide’s amino and dioxopiperidine groups are essential for its mechanism of action, contrasting with the lack of bioactivity data for the target compound . Propanoic acid derivatives (e.g., ) are often explored for anti-inflammatory properties due to carboxylate’s hydrogen-bonding capacity.

Physicochemical Properties

Property Target Compound Lenalidomide 3-(4-Methylphenyl)-...propanoic acid
Molecular Weight 285.35 g/mol 259.3 g/mol 299.33 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) 0.4 (hydrophilic) ~1.8 (balanced solubility)
Solubility Likely polar solvent-soluble Water-soluble (pH-dependent) Poor in water; soluble in DMSO

Structure-Activity Relationship (SAR) Insights

  • Isoindolyl Substitution : The presence of electron-withdrawing groups (e.g., dioxo in ) reduces basicity compared to the target compound’s dihydro-isoindolyl, which may influence receptor binding.
  • Aromatic Ring Modifications: 4-Methoxyphenyl (target compound) vs. Hydroxyphenyl () introduces hydrogen-bonding sites absent in the target compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)-1-propanol, and what intermediates are critical?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogous compounds like (E)-3-(4-methoxyphenyl)acrylaldehyde derivatives are synthesized via Claisen-Schmidt condensations using thionyl chloride as a catalyst in ethanol . Key intermediates include substituted benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) and isoindole precursors. Intermediate characterization via 1H^1H-NMR and IR spectroscopy ensures structural fidelity before proceeding to final steps .

Q. Which spectroscopic techniques are optimal for structural elucidation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming substitution patterns, particularly the isoindole and methoxyphenyl moieties. For example, methoxy protons resonate near δ 3.8 ppm, while isoindole protons appear as multiplet signals in the δ 4.0–5.0 ppm range .
  • IR Spectroscopy : Stretching frequencies for hydroxyl (≈3400 cm1^{-1}), aromatic C=C (≈1600 cm1^{-1}), and ether C-O (≈1250 cm1^{-1}) confirm functional groups .

Q. How can chromatographic purity be assessed for this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 5 µm particle size) using a gradient of water/acetonitrile (0.1% trifluoroacetic acid) at 1 mL/min ensures purity. Retention times and UV-Vis absorption (λ ≈ 280 nm for aromatic systems) are compared against standards .

Advanced Research Questions

Q. What crystallographic parameters define the molecular packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals unit cell dimensions and space group symmetry. For example, related compounds with methoxyphenyl groups crystallize in monoclinic systems (e.g., P21/cP2_1/c) with unit cell parameters a=7.97A˚,b=16.43A˚,c=14.36A˚,β=95.1a = 7.97 \, \text{Å}, b = 16.43 \, \text{Å}, c = 14.36 \, \text{Å}, \beta = 95.1^\circ, and Z=4Z = 4. Hydrogen-bonding networks between hydroxyl and isoindole nitrogen stabilize the lattice .

Q. How do computational models predict its reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For analogous isoindole derivatives, the C3 position of the isoindole ring exhibits high electrophilicity (ΔEHOMO-LUMO4.2eV\Delta E_{\text{HOMO-LUMO}} ≈ 4.2 \, \text{eV}) .

Q. What mechanistic insights explain its stability under acidic or basic conditions?

  • Methodological Answer : Stability studies in 0.1 M HCl and NaOH (24 h, 25°C) followed by LC-MS reveal degradation pathways. The methoxyphenyl group resists hydrolysis under mild acidic conditions, while the isoindole ring undergoes ring-opening in strong bases (>1 M NaOH) via nucleophilic cleavage of the C-N bond .

Q. How does substituent variation (e.g., halogenation) impact its biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 4-fluorophenyl derivatives. Fluorination at the para position increases lipophilicity (logP +0.5) and enhances membrane permeability in vitro, as measured by Caco-2 cell assays .

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